(R)-Styrene oxide

描述

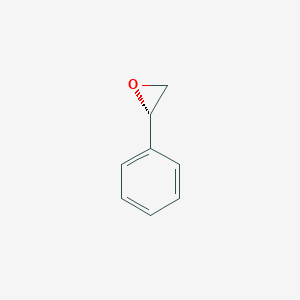

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-53-4 | |

| Record name | (+)-Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-styrene oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STYRENE OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Styrene oxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

(R)-Styrene oxide, a chiral epoxide, serves as a critical building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its unique structure, featuring a strained three-membered oxirane ring attached to a phenyl group, imparts significant reactivity, making it a versatile intermediate for introducing chirality and functionalizing molecules. This document provides an in-depth overview of its chemical properties, structure, and key experimental applications.

Core Chemical and Physical Properties

This compound is the (R)-enantiomer of phenyloxirane.[1][2] Its physical and chemical characteristics are fundamental to its application in controlled chemical synthesis.

| Property | Value | Citations |

| IUPAC Name | (2R)-2-phenyloxirane | [2] |

| Synonyms | (R)-(+)-Styrene oxide, (R)-Phenyloxirane, (R)-Phenylethylene oxide | [1][2] |

| CAS Number | 20780-53-4 | [1][3] |

| Molecular Formula | C₈H₈O | [1][3] |

| Molecular Weight | 120.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -37 °C | |

| Boiling Point | 194 °C (at 760 mmHg); 89-90 °C (at 23 mmHg) | |

| Density | 1.051 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and other organic solvents. | |

| Optical Rotation | [α]20/D +33° (neat) | |

| Refractive Index | n20/D 1.534 (lit.) | |

| Enantiomeric Purity | Typically >97% ee (GLC) |

Structural and Spectroscopic Data

The structure of this compound is characterized by a phenyl group attached to a chiral epoxide ring.

SMILES: C1O[C@@H]1c2ccccc2 InChI: 1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1

¹H NMR Spectroscopy: A representative ¹H NMR spectrum shows distinct signals for the protons of the epoxide ring and the phenyl group.[4][5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[2][8][9]

Mass Spectrometry: Mass spectral data confirms the molecular weight of this compound.[2][10]

Key Experimental Protocols

Asymmetric Synthesis via Jacobsen Epoxidation

The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins. For the synthesis of this compound, the (R,R)-enantiomer of the salen-manganese catalyst is typically employed.

Methodology:

-

Catalyst Preparation: The Jacobsen catalyst, [N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride, is prepared from the corresponding salen ligand and a manganese(II) salt, followed by oxidation.[11]

-

Epoxidation Reaction:

-

To a solution of styrene (B11656) in a suitable solvent (e.g., dichloromethane), the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added.[12]

-

The mixture is cooled, and a terminal oxidant, such as aqueous sodium hypochlorite (B82951) (bleach) buffered with a phosphate (B84403) buffer, is added slowly while stirring vigorously.[12][13]

-

The reaction progress is monitored by TLC or GC.

-

-

Work-up and Purification:

-

Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.[13]

-

Figure 1. Workflow for the asymmetric synthesis of this compound.

Determination of Enantiomeric Excess (ee)

Ensuring the enantiopurity of this compound is crucial for its applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for this analysis.

Chiral GC Methodology: [14]

-

Column: A chiral capillary column, such as Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the (R)- and (S)-enantiomers. For example, an isothermal temperature of 80°C can be used.[14]

-

Detector: Flame Ionization Detector (FID).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.

Chiral HPLC Methodology: [15][16]

-

Column: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

-

Mobile Phase: A mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detector: UV detector set at a wavelength where styrene oxide absorbs (e.g., 254 nm).

-

Analysis: Similar to GC, the ee is determined by the relative areas of the two enantiomer peaks.

Chemical Reactivity: Nucleophilic Ring-Opening

The high ring strain of the epoxide makes this compound susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions are highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.

General Principles:

-

Basic/Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[17]

-

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted (benzylic) carbon, which can better stabilize the partial positive charge that develops in the transition state.[17]

Ring-Opening with Amines

The reaction of this compound with amines yields chiral β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis.

-

A solution of this compound and the desired amine (aromatic or aliphatic) is prepared, often under solvent-free conditions or in a suitable solvent.[18][19]

-

The reaction can be catalyzed by a Lewis acid (e.g., YCl₃) or a solid acid catalyst (e.g., graphite (B72142) oxide) to enhance the reaction rate and selectivity.[18][19]

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product is then isolated and purified, typically by chromatography. The nucleophilic attack generally occurs at the benzylic carbon.[19]

Figure 2. Nucleophilic ring-opening of this compound with an amine.

Safety and Toxicology

This compound is considered a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful in contact with skin and toxic if inhaled.[13][14] It causes serious eye and skin irritation and may cause an allergic skin reaction.[13][14] It is also suspected of causing genetic defects and is classified as a probable human carcinogen (Group 2A) by IARC.[20]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like acids and bases.[13] Refrigeration is often recommended.[13]

-

Toxicity: this compound is generally found to be more toxic than its (S)-enantiomer.[8] It is a metabolite of styrene and can cause damage to organs, particularly the liver, through prolonged or repeated exposure.[18]

This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols as outlined in the relevant Safety Data Sheets (SDS).

References

- 1. Efficient asymmetric hydrolysis of styrene oxide catalyzed by Mung bean epoxide hydrolases in ionic liquid-based biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20780-53-4 [chemicalbook.com]

- 4. This compound(20780-53-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Styrene oxide(96-09-3) 13C NMR spectrum [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Styrene oxide(96-09-3) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. uma.es [uma.es]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. jsynthchem.com [jsynthchem.com]

- 18. mdpi.com [mdpi.com]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Enantioselective Synthesis of (R)-Styrene Oxide from Styrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principal methodologies for the enantioselective synthesis of (R)-styrene oxide, a valuable chiral building block in the pharmaceutical industry. The guide focuses on three core strategies: enzymatic epoxidation, asymmetric epoxidation using chiral catalysts, and kinetic resolution of racemic styrene (B11656) oxide. Each section provides a comparative analysis of quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate practical application in a research and development setting.

Enzymatic Epoxidation with Engineered Cytochrome P450

The use of biocatalysts, particularly engineered enzymes, offers a highly selective and environmentally benign route to this compound. Recent advancements in protein engineering have led to the development of cytochrome P450 peroxygenases with exceptional enantioselectivity and activity for the epoxidation of styrene.

Quantitative Data

The following table summarizes the performance of various engineered P450BM3 mutants in the H₂O₂-dependent epoxidation of styrene. These systems can achieve outstanding enantiomeric excess (ee) for the (R)-enantiomer, a significant improvement over many chemical catalysts.[1][2][3][4][5]

| Catalyst/Mutant | Enantiomeric Excess (ee%) of this compound | Turnover Number (TON) | Isolated Yield (%) | Reference |

| P450BM3 F87A/T268I/L181Q | 99% | 918 | Moderate | [1][2][3] |

| P450BM3 F87A/T268I/V78A/A184L | 98% | 4350 | Moderate | [1][2][3] |

| P450BM3 F87A/T268I/V78A/A82V | 98% | ~4500 | 41% | [3] |

Experimental Protocol: Semi-preparative Scale Synthesis

This protocol is adapted from the work of Rui-lin et al. on DFSM-facilitated P450 peroxygenase systems.[3]

Materials:

-

Heme domain of P450BM3 mutant (e.g., F87A/T268I/L181Q or F87A/T268I/V78A/A82V)

-

Styrene (10 mM final concentration)

-

Hydrogen peroxide (H₂O₂, 80 mM final concentration)

-

Dual-functional small molecule (DFSM), Im-C6-Phe (2 mM final concentration)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a 50 mL flask, prepare a 20 mL reaction mixture in 0.1 M phosphate buffer (pH 8.0).

-

Add the P450BM3 mutant to a final concentration of 2.5 µM (for the most active mutant) or 6.0 µM (for the most enantioselective mutant).[3]

-

Add the DFSM, Im-C6-Phe, to a final concentration of 2 mM.

-

Dissolve styrene in a minimal amount of methanol (to achieve a final methanol concentration of 2% v/v) and add it to the reaction mixture to a final concentration of 10 mM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Initiate the reaction by adding hydrogen peroxide to a final concentration of 80 mM.

-

Stir the reaction at 0 °C and monitor its progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC).

-

Upon completion, quench the reaction by adding catalase or sodium sulfite.

-

Extract the product from the aqueous phase with an equal volume of ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Carefully remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Workflow and Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active epoxides are crucial building blocks in the synthesis of a wide array of chiral molecules, particularly pharmaceuticals. Among these, (R)-styrene oxide is a valuable intermediate. The development of efficient and highly selective methods for the enantioselective epoxidation of styrene (B11656) to its (R)-enantiomer is a significant area of research in synthetic organic chemistry. This technical guide provides an in-depth overview of the core methodologies employed for this transformation, focusing on catalytic systems, experimental protocols, and comparative data to aid researchers in selecting and implementing the most suitable strategy for their needs.

Catalytic Systems for this compound Synthesis

The enantioselective epoxidation of styrene to this compound can be achieved through several catalytic approaches, broadly categorized as enzymatic, metal-based, and organocatalytic methods. Each approach offers distinct advantages in terms of selectivity, substrate scope, and operational simplicity.

Enzymatic Epoxidation

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. Engineered enzymes, in particular, have shown remarkable success in producing this compound.

-

Engineered Cytochrome P450 Peroxygenases: Wild-type cytochrome P450 enzymes typically exhibit low enantioselectivity for styrene epoxidation. However, through protein engineering, variants of P450 peroxygenases have been developed that can catalyze the epoxidation of styrene to this compound with exceptional enantiomeric excess (ee), reaching up to 99%.[1][2][3][4][5][6][7][8] These systems often utilize hydrogen peroxide as the oxidant. The turnover number (TON) of these engineered enzymes can be substantial, with some mutants achieving TONs in the thousands.[2]

-

Styrene Monooxygenases (SMOs): While many natural styrene monooxygenases produce (S)-styrene oxide with high selectivity, specific strains and engineered versions have been identified that favor the formation of the (R)-enantiomer.[1][6] For instance, a natural SMO from Streptomyces sp. NRRL S-31 was found to generate this compound with 91% ee.[1]

Metal-Based Catalysis

Chiral metal complexes are widely employed for asymmetric epoxidation, with catalysts based on manganese, titanium, and other transition metals being prominent.

-

Jacobsen-Katsuki Epoxidation: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst.[9][10][11][12] While highly effective for many olefins, the standard Jacobsen catalyst typically provides only moderate enantioselectivity for the (R)-epoxidation of styrene, with reported ee values around 57%.[1][6] However, optimizing reaction conditions, such as performing the reaction at very low temperatures (-78 °C), can significantly improve the enantioselectivity to as high as 86% ee for this compound.[1][6]

-

Shi Epoxidation (Modified): The Shi epoxidation employs a fructose-derived ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ, which then acts as the epoxidizing agent. While the original Shi epoxidation is highly effective for various olefins, modifications to the catalyst and reaction conditions have been explored to achieve good enantioselectivity for styrene, yielding this compound with 71-85% ee.[1][6]

Comparative Data of Catalytic Systems

The selection of a suitable catalytic system depends on a variety of factors, including the desired enantioselectivity, yield, and scalability. The following table summarizes the performance of the key catalytic systems discussed.

| Catalytic System | Catalyst | Oxidant | Temperature (°C) | This compound ee (%) | Yield (%) / TON |

| Engineered P450 | Site-mutated P450BM3 | H₂O₂ | 0 - 25 | up to 99 | up to 4350 (TON) |

| Styrene Monooxygenase | Natural SMO (Streptomyces sp.) | NADH/O₂ | N/A | 91 | N/A |

| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | -78 | 86 | N/A |

| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | Room Temp. | 57 | N/A |

| Modified Shi Epoxidation | Fructose-derived ketone | Oxone | 0 | 71-85 | N/A |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for the key methods discussed.

Protocol 1: Enzymatic Epoxidation using Engineered P450 Peroxygenase

This protocol is a general guideline based on reported procedures for the H₂O₂-dependent epoxidation of styrene using engineered P450 enzymes.[6]

Materials:

-

Purified engineered P450 peroxygenase (e.g., a suitable mutant of P450BM3)

-

Styrene (freshly passed through a column of basic alumina (B75360) to remove inhibitors)

-

Hydrogen peroxide (H₂O₂) solution (concentration to be optimized)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a reaction mixture containing the phosphate buffer and the purified engineered P450 enzyme to the desired concentration (e.g., 1-10 µM).

-

Add styrene to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

-

Initiate the reaction by the controlled addition of the hydrogen peroxide solution. The rate of addition and final concentration of H₂O₂ should be optimized to maximize catalyst turnover and minimize enzyme inactivation.

-

Maintain the reaction at a constant temperature (e.g., 0-25 °C) with gentle stirring for a predetermined time (e.g., 1-24 hours).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

-

Upon completion, quench the reaction (e.g., by adding a quenching agent like sodium sulfite (B76179) or by extraction).

-

Extract the product, this compound, from the aqueous phase using an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and carefully remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

-

Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC analysis.

Protocol 2: Jacobsen-Katsuki Epoxidation at Low Temperature

This protocol is adapted from general procedures for the Jacobsen-Katsuki epoxidation, with modifications for achieving higher (R)-selectivity for styrene.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Styrene (freshly purified)

-

Commercial bleach (sodium hypochlorite, NaOCl solution), buffered to pH ~11.3

-

4-Phenylpyridine N-oxide (PPNO) as an axial ligand (optional, but can enhance reactivity and selectivity)

-

Dichloromethane (CH₂Cl₂) as the organic solvent

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), if needed

-

Anhydrous sodium sulfate

Procedure:

-

Set up a reaction vessel equipped with a magnetic stirrer and cool it to -78 °C using a dry ice/acetone bath.

-

In the reaction vessel, dissolve the (R,R)-Jacobsen's catalyst (e.g., 1-5 mol%) and, if used, the axial ligand PPNO in dichloromethane.

-

Add the purified styrene to the cooled catalyst solution.

-

Slowly add the pre-cooled, buffered bleach solution to the vigorously stirred reaction mixture. The two-phase system should be stirred efficiently to ensure good mixing.

-

Maintain the reaction at -78 °C and monitor its progress by TLC or GC analysis.

-

Once the reaction is complete, allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the this compound by flash column chromatography on silica gel.

-

Analyze the enantiomeric excess of the product by chiral GC or HPLC.

Visualizations

To further clarify the concepts and workflows, the following diagrams are provided.

Caption: General catalytic cycle for the enantioselective epoxidation of styrene.

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Caption: Major catalytic approaches for the enantioselective epoxidation of styrene.

Conclusion

The enantioselective epoxidation of styrene to this compound is a well-developed field with several robust and highly selective methods available to the synthetic chemist. Engineered enzymes, particularly P450 peroxygenases, currently offer the highest enantioselectivities. For practitioners of more traditional organic synthesis, the Jacobsen-Katsuki epoxidation at low temperatures and modified Shi epoxidation provide viable, albeit in some cases less selective, alternatives. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound for their advanced applications.

References

- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chiral MnIII (Salen) Covalently Bonded on Modified ZPS-PVPA and ZPS-IPPA as Efficient Catalysts for Enantioselective Epoxidation of Unfunctionalized Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Shi Epoxidation [organic-chemistry.org]

- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Physical and Spectral Properties of (R)-Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Styrene oxide, with the IUPAC name (2R)-2-phenyloxirane, is a chiral epoxide that serves as a crucial intermediate in organic synthesis and is a significant metabolite of styrene (B11656). Its stereochemistry plays a pivotal role in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Understanding its physical and spectral characteristics is fundamental for its application in research and development. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, along with experimental protocols for their determination and a visualization of its role in the metabolic pathway of styrene.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and use in various experimental setups.

| Property | Value |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -37 °C |

| Boiling Point | 194 °C (at 760 mmHg); 89-90 °C (at 23 mmHg) |

| Density | 1.051 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.534 - 1.535 |

| Specific Rotation ([α]²⁰/D) | +31° to +34° (neat) |

| Water Solubility | Insoluble |

Spectral Properties of this compound

The spectral data of this compound are critical for its identification and structural elucidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the oxirane ring protons and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.27 – 7.37 | m | 5H | Aromatic protons (Ar-H) |

| 3.87 | t | 1H | Methine proton on the oxirane ring (O-CH) |

| 3.16 | q | 1H | Methylene proton on the oxirane ring (O-CH₂) |

| 2.81 | q | 1H | Methylene proton on the oxirane ring (O-CH₂) |

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C1 (quaternary aromatic carbon) |

| ~128 | C3/C5 (aromatic CH) |

| ~127 | C4 (aromatic CH) |

| ~125 | C2/C6 (aromatic CH) |

| ~52 | C7 (methine carbon of oxirane) |

| ~51 | C8 (methylene carbon of oxirane) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3030 | C-H stretch (aromatic) |

| ~2990 | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (epoxide ring) |

| ~950, ~840 | Epoxide ring vibrations (asymmetric and symmetric stretching) |

| ~750, ~700 | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound displays a molecular ion peak and characteristic fragment ions.

| m/z | Ion |

| 120 | [M]⁺ (Molecular ion) |

| 119 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 90 | [M-CH₂O]⁺ |

| 89 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Temperature Program: Start at a low oven temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.

-

Metabolic Pathway of Styrene

This compound is a key intermediate in the metabolic pathway of styrene. The following diagram illustrates this biochemical transformation.

Caption: Metabolic pathway of styrene to mandelic acid.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of this compound, essential for its effective use in research and development. The tabulated data, experimental protocols, and the visualization of its metabolic context offer a comprehensive resource for scientists and professionals in the fields of chemistry and drug development. Accurate characterization of this important chiral building block is paramount for its successful application in the synthesis of complex molecules and for understanding its biological roles.

(R)-Styrene oxide solubility and stability data

An In-depth Technical Guide to (R)-Styrene Oxide: Solubility and Stability for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on the solubility and stability of this compound, a critical chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding its physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties

This compound, also known as (R)-(+)-phenyloxirane or (R)-1,2-epoxyethylbenzene, is a colorless to light yellow liquid. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 20780-53-4 | [1][2] |

| Molecular Formula | C₈H₈O | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.051 - 1.054 g/mL at 25 °C | [1][3] |

| Boiling Point | 194 °C (at 760 mmHg) 89-90 °C (at 23 mmHg) | [1][4] |

| Melting Point | -37 °C | [1][4] |

| Refractive Index (n20/D) | 1.534 - 1.535 | [1][3] |

| Optical Rotation ([α]20/D) | +31° to +34° (neat) | [5] |

| Flash Point | 76 - 80 °C (175 °F) | [1][3] |

| Vapor Pressure | 0.3 - <1 mmHg at 20 °C | [6] |

Solubility Data

This compound exhibits solubility characteristics typical of a molecule with both a nonpolar aromatic ring and a polar epoxide functional group. It is poorly soluble in water but shows high solubility in a wide range of common organic solvents.

| Solvent | Quantitative Solubility | Qualitative Description | Reference(s) |

| Water | 3 g/L (0.3 g/100 mL) at 20-25 °C | Slightly soluble, Poorly soluble | [6][7][8] |

| Chloroform | Data not available | Soluble | [1] |

| Methanol | Data not available | Completely Soluble | [6] |

| Ethanol | Data not available | Soluble | [9][10] |

| Acetone | Data not available | Completely Soluble, Soluble | [6][9][10] |

| Benzene | Data not available | Completely Soluble, Soluble | [6][9] |

| Ethyl Ether | Data not available | Completely Soluble | [6] |

| Carbon Tetrachloride | Data not available | Completely Soluble | [6] |

| Heptane | Data not available | Completely Soluble | [6] |

Stability Profile

This compound is a reactive molecule due to the inherent ring strain of the epoxide group. Its stability is significantly influenced by the storage conditions and the presence of other chemical species.

Chemical Stability and Incompatibilities

This compound is susceptible to degradation through several pathways:

-

Polymerization: The substance can polymerize exothermically, particularly when heated above its flash point or in the presence of initiators such as acids, bases, or certain salts.[8][11] It is unstable and polymerizes readily with compounds possessing a labile hydrogen, such as alcohols and acids.[7][10]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.[10][12][13] Contact with these materials can lead to vigorous, exothermic reactions.

-

Moisture Sensitivity: The compound is sensitive to moisture and can undergo hydrolysis.[10][13]

Hydrolytic Stability

The hydrolysis of styrene (B11656) oxide is highly pH-dependent. Acidic conditions significantly accelerate the ring-opening reaction. The data below is for racemic styrene oxide, but provides a strong indication of the stability of the (R)-enantiomer.

| pH | Half-life (t₁/₂) |

| 3 | 0.17 hours |

| 7 | 28 hours |

| 9 | 40.9 hours |

| Data reported for racemic styrene-7,8-oxide.[6] |

Storage and Handling

For optimal shelf-life, this compound should be stored under the following conditions:

-

Temperature: Refrigerated temperatures (2-8°C) are recommended.[1] Storage should be below +30°C.[7]

-

Atmosphere: Store under an inert gas to prevent degradation from air and moisture.[5]

-

Containers: Use tightly sealed, original containers.[11][12] Due to the risk of polymerization and pressure buildup, containers should be checked for bulging and vented periodically.[12] Avoid brass or copper containers.[12]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials, heat, and sources of ignition.[11][12]

Reaction and Degradation Pathways

Several key chemical and biological pathways involving this compound are critical for its application and toxicological assessment.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide ring is activated by protonation, making it highly susceptible to nucleophilic attack. The reaction proceeds via a mechanism with mixed Sₙ1 and Sₙ2 characteristics.[14][15] The nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge that develops in the transition state.[16][17]

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Biological Metabolic Pathway

In biological systems, styrene is metabolized primarily by Cytochrome P450 (CYP) enzymes to form styrene oxide.[4] this compound is a major metabolite and is subsequently detoxified by the enzyme epoxide hydrolase (EH), which catalyzes its hydrolysis to (R)-styrene glycol.[18][19] This diol can be further oxidized to mandelic acid and phenylglyoxylic acid before excretion.[4][19]

Caption: Primary metabolic pathway of styrene via this compound.

Experimental Protocols

Protocol for Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Caption: Workflow for experimental determination of solubility.

Methodology:

-

Preparation: Bring the solvent and this compound to the desired, constant temperature (e.g., 25 °C).

-

Addition: To a known volume of the solvent in a sealed vial, add a small, accurately weighed amount of this compound.

-

Mixing: Vigorously agitate the mixture for a sufficient time to ensure good mixing.

-

Equilibration: Allow the mixture to equilibrate at a constant temperature for an extended period (e.g., 24 hours) to ensure a saturated solution is formed if the added amount exceeds the solubility limit.

-

Separation: If undissolved this compound is present (as a separate phase), carefully separate the saturated solution from the excess solute by filtration (e.g., using a syringe filter) or centrifugation.

-

Quantification: Accurately dilute a known volume of the saturated solution and determine the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[20][21][22]

-

Calculation: Calculate the solubility from the determined concentration. The process can be repeated at different temperatures to establish a solubility curve.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol outlines the development of an HPLC method to assess the stability of this compound and quantify its degradation over time.

Caption: Workflow for a stability-indicating HPLC method.

Methodology:

-

Forced Degradation Studies: Subject this compound to stress conditions to intentionally generate degradation products.[23][24] This typically includes:

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., heating the solid or a solution at 80 °C.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method (RP-HPLC) capable of separating the intact this compound peak from all generated degradation product peaks and any other impurities.[25] Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), pH, and detector wavelength.[26]

-

Method Validation: Validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[23][26]

-

Stability Study Execution:

-

Prepare solutions of this compound in the desired buffer or solvent system.

-

Store these solutions under the defined stability conditions (e.g., specific pH and temperature).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

-

Data Analysis: Plot the concentration of this compound versus time. From this data, the degradation kinetics (e.g., half-life and rate constant) under each condition can be calculated.

References

- 1. Cas 20780-53-4,this compound | lookchem [lookchem.com]

- 2. This compound | 20780-53-4 [chemicalbook.com]

- 3. (R)-(+)-Styrene oxide 97 , ee 97 GLC 20780-53-4 [sigmaaldrich.com]

- 4. Styrene oxide - Wikipedia [en.wikipedia.org]

- 5. This compound | 20780-53-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 96-09-3 CAS MSDS (Styrene oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ICSC 1201 - STYRENE OXIDE [inchem.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. chimia.ch [chimia.ch]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a sampling and analytical method for styrene oxide, November 1, 1978-March 31, 1979. [stacks.cdc.gov]

- 21. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of a sampling and analytical method for styrene oxide, November 1, 1978-March 31, 1979 (Technical Report) | OSTI.GOV [osti.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. scispace.com [scispace.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. altabrisagroup.com [altabrisagroup.com]

The Biological Activity of (R)-Styrene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-styrene oxide, an enantiomer of the chiral epoxide derived from styrene (B11656), exhibits significant biological activity, primarily characterized by its toxicological profile. As a major metabolite of styrene, a widely used industrial chemical, understanding the stereospecific actions of this compound is crucial for assessing human health risks and for its potential application as a chiral intermediate in pharmaceutical synthesis.[1] This technical guide provides an in-depth overview of the biological activity of the this compound enantiomer, with a focus on its metabolism, toxicity, and the underlying molecular mechanisms.

Metabolism of this compound

The metabolism of styrene in the body, primarily in the liver, leads to the formation of styrene oxide through the action of cytochrome P450 (CYP) enzymes.[2][3] Animal studies have indicated that the formation of the (R)-enantiomer is favored in mice, particularly in the lungs, whereas the (S)-enantiomer is preferentially generated in rats.[2][3] In humans, the (S)-enantiomer appears to be the predominant form produced.[3][4]

Once formed, this compound is further metabolized by two primary pathways: hydrolysis by epoxide hydrolase (EH) to form styrene glycol, and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs).[2][5] The resulting styrene glycol can be further oxidized to mandelic acid and phenylglyoxylic acid.[2][3]

Metabolic Pathway of this compound

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data on the enzymes involved in the metabolism of this compound and its inhibitory potential against cytochrome P450 enzymes.

Table 1: Kinetic Parameters for Epoxide Hydrolase with Styrene Oxide Enantiomers

| Enzyme Source | Substrate | kcat (s-1) | Km (mM) | Reference |

| Agrobacterium radiobacter AD1 | This compound | 3.8 | - | [1] |

| Agrobacterium radiobacter AD1 | (S)-Styrene Oxide | 10.5 | - | [1] |

| Corynebacterium sp. AC-5 (Isomerase) | Styrene Oxide (racemic) | - | 0.077 | [6] |

Table 2: Inhibition of Cytochrome P450 by Styrene Oxide

| Enzyme | Inhibitor | IC50 (µM) | Reference |

| Human Liver Microsomes (CYP2E1) | Styrene Oxide | 55 | [7] |

| CYP2E1 Supersomes | Styrene Oxide | 170 | [7] |

Toxicity of this compound

This compound is consistently reported to be more toxic than its (S)-enantiomer.[3][8] Its toxicity is linked to its ability to form covalent adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and potential carcinogenicity.[9] The International Agency for Research on Cancer (IARC) has not classified this compound specifically, but styrene oxide (racemic) is classified as "probably carcinogenic to humans" (Group 2A).

Genotoxicity and Carcinogenicity

This compound is a genotoxic compound that can directly interact with DNA to form adducts, primarily at the N7 position of guanine.[9][10] This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis. Animal studies have shown that oral administration of styrene oxide can induce tumors in rodents.

Organ-Specific Toxicity

Studies in mice have demonstrated that this compound exhibits toxicity in the liver and lungs.[8][11] The hepatotoxicity is characterized by increases in serum sorbitol dehydrogenase (SDH) activity, while pneumotoxicity is indicated by elevated levels of lactate (B86563) dehydrogenase (LDH) and protein in bronchoalveolar lavage fluid (BALF).[11]

Table 3: Dose-Response Data for this compound Toxicity in Mice

| Dose (mg/kg, i.p.) | Organ | Biomarker | Effect | Reference |

| 300 | Liver | Serum SDH | Significant increase | [11] |

| 300 | Lung | BALF LDH & Protein | Elevation | [11] |

Molecular Mechanisms of Toxicity

The toxicity of this compound is mediated through several molecular mechanisms, including oxidative stress and the induction of apoptosis.

Oxidative Stress

Exposure to this compound can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[11][12] This oxidative stress can damage cellular components and activate stress-response signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cell lines.[13][14] This process is characterized by a cascade of events including the activation of caspases, which are proteases that execute the apoptotic program.

Signaling Pathways Involved in this compound Toxicity

Experimental Protocols

Protocol for Microsomal Metabolism Assay of this compound

This protocol is a generalized procedure based on methodologies described in the literature for studying the metabolism of styrene oxide by liver microsomes.[15]

-

Preparation of Microsomes:

-

Homogenize liver tissue from the species of interest (e.g., rat, mouse, human) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Incubation:

-

Prepare incubation mixtures containing the microsomal protein, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like acetonitrile (B52724) or DMSO) to the incubation mixture.

-

-

Termination and Extraction:

-

Terminate the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol).

-

Centrifuge the mixture to precipitate the protein.

-

Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

-

Analysis:

-

Analyze the extracted metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of styrene glycol and other metabolites.

-

Workflow for DNA Adduct Measurement by 32P-Postlabeling

This workflow is a simplified representation of the 32P-postlabeling technique used for detecting DNA adducts.[2][9][16][17]

Conclusion

This compound is a biologically active molecule with significant toxicological implications. Its stereochemistry plays a crucial role in its metabolic fate and toxicity, with the (R)-enantiomer generally exhibiting greater toxicity than the (S)-enantiomer. The formation of DNA and protein adducts, induction of oxidative stress, and activation of apoptotic pathways are key mechanisms underlying its adverse effects. A thorough understanding of these processes is essential for risk assessment in occupational and environmental settings and for the safe handling and application of this compound in chemical synthesis. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to develop more precise biomarkers of exposure and effect.

References

- 1. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Styrene oxide DNA adducts: quantitative determination using 31P monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styrene oxide - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Styrene Oxide Isomerase, a Key Enzyme of Styrene and Styrene Oxide Metabolism in Corynehacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evidence for DNA and protein binding by styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of vitamin B12 on DNA adduction by styrene oxide, a genotoxic xenobiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress due to this compound exposure and the role of antioxidants in non-Swiss albino (NSA) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Oxidative stress due to styrene and styrene oxide exposure and the rol" by Anna Meszka-Jordan [docs.lib.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of inducers and inhibitors on the microsomal metabolism of styrene to styrene oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (R)-Styrene Oxide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Styrene oxide, an enantiomer of the racemic mixture styrene (B11656) oxide, is a significant metabolite of styrene, a widely used industrial chemical. Its toxicological profile is of considerable interest due to its potential for human exposure and its demonstrated carcinogenic and genotoxic effects in animal models. This technical guide provides a comprehensive overview of the toxicological effects of this compound in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and toxicological pathways.

Acute Toxicity

This compound exhibits a higher acute toxicity profile compared to its (S)-enantiomer, particularly concerning liver damage.[1] The primary routes of acute exposure studied in animal models are oral, intraperitoneal, and percutaneous.

Table 1: Acute Toxicity of Styrene Oxide in Animal Models

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 3000 mg/kg | [1] |

| Rat | Intraperitoneal | 460-610 mg/kg | [1] |

| Rat | Percutaneous | 930 mg/kg | [1] |

Note: The provided LD50 values are for racemic styrene oxide, as specific data for the (R)-enantiomer is limited in the reviewed literature. It is established that this compound demonstrates greater toxicity.

Carcinogenicity

Chronic exposure to styrene oxide has been shown to induce tumors in both rats and mice, with the forestomach being the primary target organ following oral administration.

Table 2: Carcinogenicity of Styrene Oxide in Rodent Models (Gavage Administration)

| Species | Sex | Dose (mg/kg) | Dosing Regimen | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |

| F344 Rat | Male | 275 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| F344 Rat | Female | 275 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| F344 Rat | Male | 550 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| F344 Rat | Female | 550 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| B6C3F1 Mouse | Male | 375 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| B6C3F1 Mouse | Female | 375 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| B6C3F1 Mouse | Male | 750 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

| B6C3F1 Mouse | Female | 750 | 3 times/week for 104 weeks | Forestomach Papilloma/Carcinoma | Significant increase | 0/52 | [2] |

Experimental Protocol: Carcinogenicity Bioassay (Gavage)

A typical long-term carcinogenicity bioassay for styrene oxide administered by gavage involves the following steps:

-

Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains. Groups of 52 males and 52 females per dose group are standard.

-

Test Substance Preparation: Styrene oxide is dissolved in a suitable vehicle, such as corn oil.

-

Dose Administration: The test substance is administered by oral gavage at predetermined dose levels (e.g., 275 and 550 mg/kg for rats; 375 and 750 mg/kg for mice) three times a week for a duration of 104 weeks. A control group receives the vehicle only.[2]

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues, particularly the forestomach, are preserved for histopathological evaluation.

Genotoxicity

This compound is a known genotoxic agent, capable of inducing DNA adducts, micronuclei, and sister chromatid exchanges in vivo.

Table 3: Genotoxicity of this compound in Animal Models

| Assay | Species/Cell Type | Dose/Concentration | Endpoint | Result | Reference |

| Micronucleus Test | Rodent Bone Marrow | Dose-dependent | Frequency of micronucleated erythrocytes | Positive | General protocol[3][4][5] |

| Sister Chromatid Exchange | Rodent Lymphocytes | Dose-dependent | Frequency of sister chromatid exchanges | Positive | General protocol[6][7] |

| DNA Adducts | Mouse Lung | Inhalation exposure to styrene | Formation of styrene oxide-based DNA adducts | Positive | [5] |

Experimental Protocol: In Vivo Micronucleus Assay

The in vivo micronucleus test assesses the ability of a test substance to induce chromosomal damage. A general protocol is as follows:

-

Animal Model: Male and/or female mice or rats are used.

-

Dose Administration: The test substance is administered at three dose levels, typically on two or more occasions 24 hours apart.

-

Sample Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

-

Slide Preparation: Bone marrow cells are flushed, and a smear is prepared on a slide. For peripheral blood, a thin smear is made.

-

Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa, Hoechst 33342) to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[4]

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal) under a microscope.[3][5]

Experimental Protocol: In Vivo Sister Chromatid Exchange (SCE) Assay

The SCE assay detects reciprocal interchanges of DNA between sister chromatids. The general procedure is:

-

Animal Model: Rodents, such as rats, are commonly used.

-

Exposure: Animals are exposed to the test substance.

-

BrdU Administration: During the period of DNA synthesis following exposure, animals are treated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

Cell Culture: Peripheral blood lymphocytes are collected and cultured in the presence of a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.[6]

-

Slide Preparation and Staining: Chromosome preparations are made and stained using a method that allows for the differential staining of sister chromatids (e.g., fluorescence plus Giemsa).[6][7]

-

Analysis: The number of SCEs per metaphase is scored.

Reproductive and Developmental Toxicity

Inhalation exposure to styrene oxide has been shown to cause reproductive and developmental toxicity in rats and rabbits.

Table 4: Reproductive and Developmental Toxicity of Styrene Oxide (Inhalation)

| Species | Exposure Concentration (ppm) | Duration of Exposure | Observed Effects | Reference |

| Rat | 100 | 7 h/day, 5 days/week for 3 weeks, then daily through gestation day 18 | Increased pre-implantation loss, reduced fetal weight and crown-rump length, increased incidence of ossification defects | [8] |

| Rabbit | 15 and 50 | 7 h/day through gestation day 24 | Increased incidence of resorptions, reduced fetal weight and crown-rump length | [8] |

Experimental Protocol: Reproductive and Developmental Toxicity Study (Inhalation)

A typical study to assess the reproductive and developmental toxicity of an inhaled substance involves:

-

Animal Model: Pregnant female rats or rabbits are used.

-

Exposure: Animals are exposed to the test substance via whole-body inhalation for a specified duration and concentration during gestation (e.g., 7 hours/day from gestation day 6 to 18 for rats).[8] Control groups are exposed to filtered air.

-

Maternal Evaluation: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study. At termination, a necropsy is performed to examine reproductive organs.

-

Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, and crown-rump length is measured. A subset of fetuses is examined for external, visceral, and skeletal malformations.[8]

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification of this compound

This compound is primarily formed from styrene through the action of cytochrome P450 enzymes, particularly CYP2E1 and CYP2F2.[9] It is then detoxified through two main pathways: hydrolysis by epoxide hydrolase to form styrene glycol, and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs).

References

- 1. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Independent Assessment of Styrene - Review of the Styrene Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The automated bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis of micronuclei in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]

- 7. Analysis for Sister Chromatid Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproductive toxicology of inhaled styrene oxide in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of (R)-Styrene Oxide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Styrene oxide, an enantiomer of the reactive metabolite of styrene (B11656), undergoes extensive metabolic transformation in vivo, primarily through two competing pathways: enzymatic hydrolysis and glutathione (B108866) conjugation. These pathways, catalyzed by microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) respectively, are critical in determining the toxicological profile of this compound. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, presenting quantitative data on metabolite distribution, detailed experimental protocols for key assays, and visual representations of the metabolic pathways and experimental workflows. Understanding these pathways is crucial for assessing the risk associated with styrene exposure and for the development of therapeutic strategies to mitigate its potential toxicity.

Core Metabolic Pathways

The in vivo metabolism of this compound is predominantly a detoxification process involving two major enzymatic pathways.

1.1. Hydrolytic Pathway via Epoxide Hydrolase

The primary route for the detoxification of this compound is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH). This enzyme facilitates the addition of a water molecule to the epoxide ring, yielding (R)-styrene glycol (1-phenylethane-1,2-diol).[1] (R)-styrene glycol can be further oxidized to (R)-mandelic acid and subsequently to phenylglyoxylic acid, which are the major urinary metabolites excreted.[1]

1.2. Glutathione Conjugation Pathway

A second significant pathway involves the conjugation of this compound with endogenous glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This results in the formation of two positional isomers of S-(phenyl-2-hydroxyethyl)glutathione conjugates. These conjugates are further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine as N-acetylcysteine derivatives.[1]

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound in vivo.

Quantitative Data on Metabolite Distribution

The distribution and excretion of this compound and its metabolites have been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings.

Table 1: Tissue Distribution of Radioactivity after a Single Intraperitoneal Injection of [14C]-(R)-Styrene Oxide in Male Sprague-Dawley Rats

| Tissue | Radioactivity Level (Relative to Blood) |

| Liver | Higher |

| Brain | Higher |

| Kidney | Higher |

| Duodenal Contents | Higher |

| Blood | Baseline |

| Lungs | Lower |

| Spinal Cord | Lower |

| Data adapted from Savolainen & Vainio, 1977.[2] |

Table 2: Urinary Excretion of Styrene Metabolites in Humans

| Metabolite | Percentage of Total Excreted Metabolites |

| Mandelic Acid | 60-80% |

| Phenylglyoxylic Acid | ~30% |

| Glutathione-derived Conjugates | <10% |

| Data represents metabolites derived from styrene exposure, with styrene oxide as the primary intermediate.[1][3] |

Table 3: Excretion of [14C]-Styrene Oxide-Glutathione Conjugate Metabolites in the Intact Rat

| Excretion Route | Percentage of Administered Radioactivity |

| Urine (as Mercapturic Acids) | Almost entirely |

| Bile | ~5% |

| Feces | <1% |

| Data from a study administering pre-formed glutathione conjugates.[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in vivo.

3.1. In Vivo Metabolism and Distribution Study in Rodents

This protocol outlines a typical in vivo study to assess the metabolism and distribution of this compound.

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound and its major metabolites.

Materials:

-

This compound (radiolabeled or unlabeled)

-

Vehicle for administration (e.g., corn oil, saline)

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Metabolic cages for urine and feces collection

-

Surgical instruments for tissue harvesting

-

Scintillation counter (for radiolabeled studies)

-

Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12-h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

-

Dosing: Administer a single dose of this compound via a relevant route (e.g., intraperitoneal injection or oral gavage). A typical dose for toxicological studies in rats is in the range of 50-200 mg/kg body weight.[4]

-

Sample Collection:

-

Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

-

Urine and Feces: House animals in metabolic cages and collect urine and feces at timed intervals (e.g., 0-8, 8-24, 24-48 hours).

-

Tissues: At the final time point, euthanize the animals and harvest key organs (liver, kidneys, lungs, brain, fat).

-

-

Sample Processing:

-

Blood: Centrifuge to separate plasma or serum.

-

Tissues: Homogenize tissues in an appropriate buffer.

-

Urine: Measure the total volume.

-

-

Metabolite Analysis:

-

Quantify the parent compound and its metabolites (styrene glycol, mandelic acid, phenylglyoxylic acid, and mercapturic acids) in all biological matrices using a validated analytical method such as GC-MS or LC-MS/MS. For radiolabeled studies, determine the total radioactivity in each sample using a scintillation counter.

-

Experimental Workflow for In Vivo Study

Caption: Workflow for a typical in vivo metabolism study.

3.2. Microsomal Epoxide Hydrolase (mEH) Activity Assay

This protocol describes an assay to measure the activity of mEH using this compound as a substrate.

Objective: To determine the rate of (R)-styrene glycol formation from this compound by liver microsomes.

Materials:

-

Liver microsomes (from human, rat, or other species of interest)

-

This compound

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.4)

-

(R)-Styrene glycol standard

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), and Tris-HCl buffer.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding this compound (e.g., to a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the protein and extract the analyte.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Analysis: Analyze the organic layer for the formation of (R)-styrene glycol using a calibrated GC-MS or HPLC method.

-

Calculation: Calculate the enzyme activity as nmol of (R)-styrene glycol formed per minute per mg of microsomal protein.

3.3. Glutathione S-Transferase (GST) Activity Assay

This protocol details an assay for measuring GST activity towards this compound.

Objective: To determine the rate of glutathione conjugate formation from this compound.

Materials:

-

Cytosolic fraction (containing GSTs) from liver or other tissues

-

This compound

-

Reduced glutathione (GSH)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5-7.5)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the cytosolic fraction (e.g., 1 mg/mL protein), GSH (e.g., 5 mM), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., to a final concentration of 1 mM) to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

-

Termination of Reaction: Terminate the reaction by adding a protein precipitating agent (e.g., cold acetonitrile (B52724) or perchloric acid).

-

Sample Preparation: Centrifuge the mixture to remove precipitated protein. The supernatant contains the glutathione conjugates.

-

Analysis: Analyze the supernatant for the formation of styrene oxide-glutathione conjugates using a validated LC-MS/MS method.

-

Calculation: Determine the GST activity as nmol of conjugate formed per minute per mg of cytosolic protein.

3.4. Analytical Methodology for Metabolite Quantification (GC-MS)

This section provides a general procedure for the quantification of styrene glycol in biological samples.

Objective: To quantify the concentration of styrene glycol in plasma, urine, or tissue homogenates.

Materials:

-

Biological sample (plasma, urine, or tissue homogenate)

-

Internal standard (e.g., deuterated styrene glycol)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the internal standard.

-

Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA in a suitable solvent) and heat (e.g., at 60-80°C) to form a volatile derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection.

-

Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of styrene glycol in the original sample based on the peak area ratio to the internal standard.[4][5][6]

Conclusion